molecular formula C20H20N2O8S B14678629 Bis[4-acetamido-2-carbomethoxyphenyl]sulfone CAS No. 35880-77-4

Bis[4-acetamido-2-carbomethoxyphenyl]sulfone

Cat. No.: B14678629
CAS No.: 35880-77-4
M. Wt: 448.4 g/mol
InChI Key: GATXOPXLLIMJGS-UHFFFAOYSA-N
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Description

Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is a sulfone compound characterized by its unique structure, which includes two acetamido and two carbomethoxy groups attached to a central sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-acetamido-2-carbomethoxyphenyl]sulfone typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-acetamido-2-carbomethoxyphenyl derivatives using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis[4-acetamido-2-carbomethoxyphenyl]sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: The sulfone group can be reduced to sulfides under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones with higher oxidation states.

    Reduction: Corresponding sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Bis[4-acetamido-2-carbomethoxyphenyl]sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which Bis[4-acetamido-2-carbomethoxyphenyl]sulfone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfone group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-hydroxyphenyl)sulfone: Known for its use in polymer synthesis and as a precursor for various pharmaceuticals.

    Bis(phenylsulfonyl)methane: Utilized in organic synthesis as a versatile intermediate for the construction of complex molecules.

Uniqueness

Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is unique due to the presence of both acetamido and carbomethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications where these functional groups are advantageous.

Properties

CAS No.

35880-77-4

Molecular Formula

C20H20N2O8S

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 5-acetamido-2-(4-acetamido-2-methoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C20H20N2O8S/c1-11(23)21-13-5-7-17(15(9-13)19(25)29-3)31(27,28)18-8-6-14(22-12(2)24)10-16(18)20(26)30-4/h5-10H,1-4H3,(H,21,23)(H,22,24)

InChI Key

GATXOPXLLIMJGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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